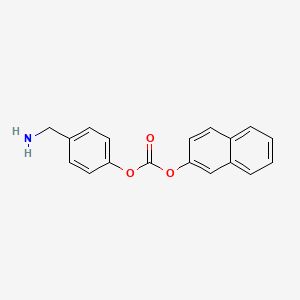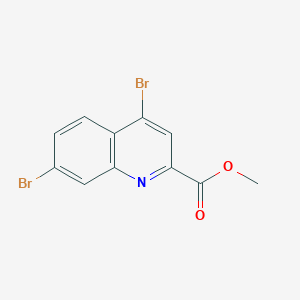
Methyl 4,7-dibromoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,7-dibromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of bromine atoms at positions 4 and 7, along with a carboxylate group at position 2, makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-2-carboxylic acid using bromine in the presence of a suitable catalyst, followed by esterification with methanol under acidic conditions . The reaction conditions often involve refluxing the mixture to ensure complete bromination and esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can also be employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,7-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction: Products include oxidized or reduced quinoline compounds.
Ester Hydrolysis: The major product is 4,7-dibromoquinoline-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4,7-dibromoquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial, antibacterial, and anticancer activities.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in various chemical reactions.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4,7-dibromoquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atoms and the quinoline ring play crucial roles in binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-bromoquinoline-2-carboxylate
- Methyl 7-bromoquinoline-2-carboxylate
- Methyl 4,7-dichloroquinoline-2-carboxylate
Uniqueness
Methyl 4,7-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms at positions 4 and 7, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C11H7Br2NO2 |
|---|---|
Molekulargewicht |
344.99 g/mol |
IUPAC-Name |
methyl 4,7-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3 |
InChI-Schlüssel |
LKJIOOUJUSQQAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


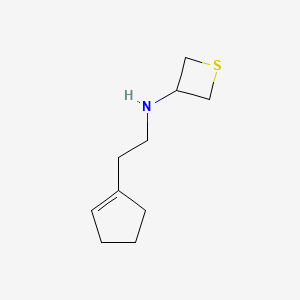
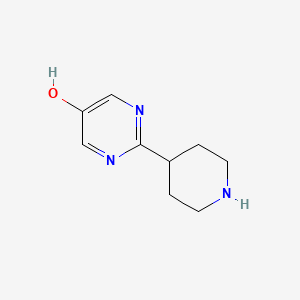
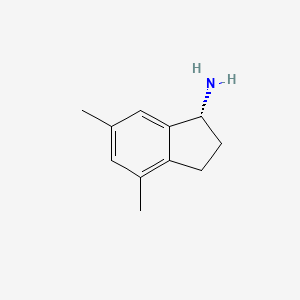
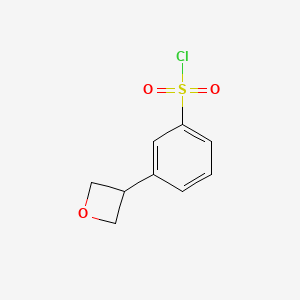
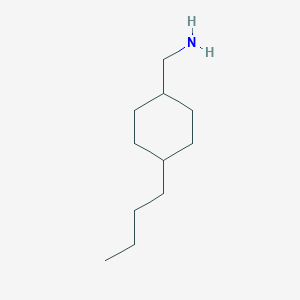
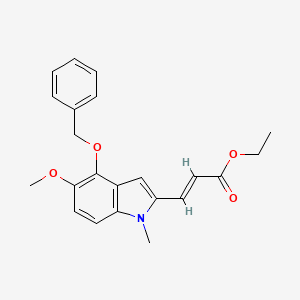
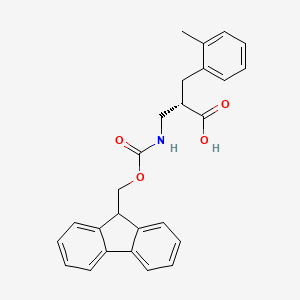


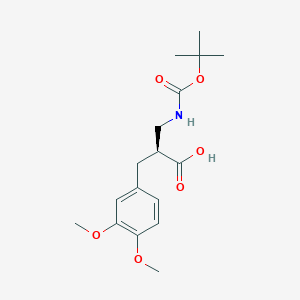
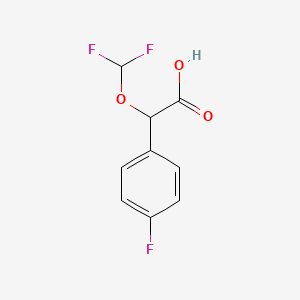
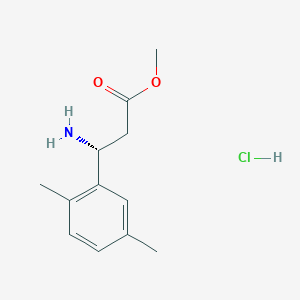
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
